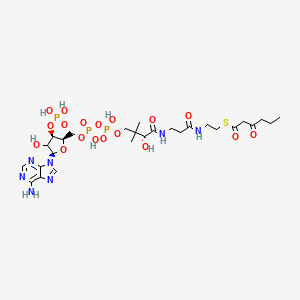
3-oxo-hexanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-hexanoyl-CoA can be achieved through chemo-enzymatic methods. One common approach involves the condensation of butyryl-CoA with acetyl-CoA, catalyzed by thiolase, to form this compound . This method is particularly useful when precursor acids are not commercially available .
Industrial Production Methods: Industrial production of this compound typically involves bio-electrochemical synthesis. This method utilizes enzymes such as aldehyde and alcohol dehydrogenases to convert hexanoyl-CoA into hexanoate . The process is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-oxo-hexanoyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its role in metabolic pathways.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include coenzyme A, acetyl-CoA, and butyryl-CoA . The reactions typically occur under mild conditions, often catalyzed by specific enzymes such as thiolase .
Major Products: The major products formed from the reactions of this compound include hexanoyl-CoA and hexanoate . These products are essential intermediates in fatty acid metabolism and other biosynthetic pathways.
Wissenschaftliche Forschungsanwendungen
3-oxo-hexanoyl-CoA has numerous scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various fatty acids and polyketides . In biology, it plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid biosynthesis . In medicine, it is studied for its potential role in metabolic disorders and as a biomarker for certain diseases . In industry, it is used in the production of biofuels and other commodity chemicals .
Wirkmechanismus
The mechanism of action of 3-oxo-hexanoyl-CoA involves its role as an acyl donor in various metabolic reactions . It interacts with enzymes such as thiolase and dehydrogenases to facilitate the transfer of acyl groups . This process is essential for the synthesis and degradation of fatty acids and other metabolites .
Vergleich Mit ähnlichen Verbindungen
3-oxo-hexanoyl-CoA is similar to other oxo-fatty acyl-CoAs, such as 3-oxohexanoic acid and hexanoyl-CoA . it is unique in its ability to act as an intermediate in both fatty acid metabolism and the citric acid cycle . This dual role makes it a valuable compound for various biochemical and industrial applications.
List of Similar Compounds:- 3-oxohexanoic acid
- Hexanoyl-CoA
- Butyryl-CoA
- Acetyl-CoA
Eigenschaften
Molekularformel |
C27H44N7O18P3S |
|---|---|
Molekulargewicht |
879.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20?,21+,22+,26-/m1/s1 |
InChI-Schlüssel |
NFOYYXQAVVYWKV-VIIGDLKUSA-N |
Isomerische SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



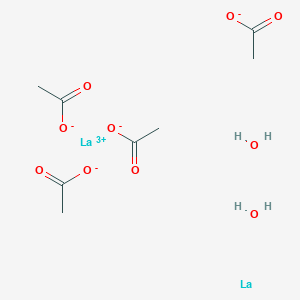

![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)

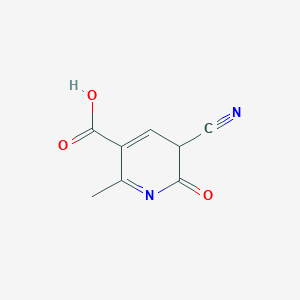
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)

![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
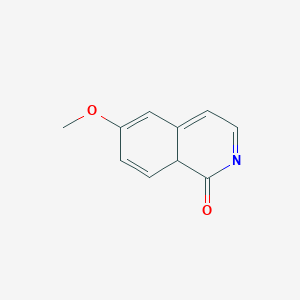
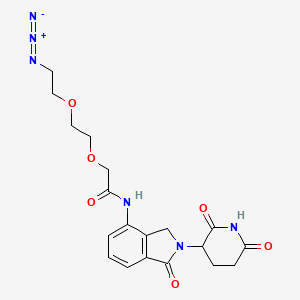

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
